N-[(2-Chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12(2)19(26)24-17-16(15-9-5-6-10-22-15)25-28-18(17)20(27)23-11-13-7-3-4-8-14(13)21/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBSGHDKVDCXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most widely used route for thiazole formation. For this compound, α-bromoketone precursors are reacted with thiourea derivatives under acidic conditions:
- Step 1 : Synthesis of α-bromo-3-(pyridin-2-yl)propan-1-one.
- Step 2 : Reaction with thiourea in ethanol/HCl yields 3-(pyridin-2-yl)-1,2-thiazol-5-amine.
Limitations : Poor regioselectivity if multiple reactive sites exist. Modified Hantzsch conditions (e.g., using NaHCO₃) improve yields to ~65%.
Cyclization of Thioamides
Alternative routes involve cyclization of thioamide intermediates:
- Intermediate : 4-Amino-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid, synthesized via oxidative cyclization of thioamide precursors using I₂/KI.
- Conditions : Reflux in DMF, 12 h, yielding 70–80% pure product.
Functionalization of the Thiazole Core
Installation of the C5 Carboxamide Group
The carboxylic acid at C5 is converted to the 2-chlorobenzyl carboxamide via activation with EDC/HOBt:
Acylation at C4: 2-Methylpropanamido Group
The C4 amine is acylated using isobutyryl chloride:
- Conditions : 4-Amino-thiazole intermediate + isobutyryl chloride (2 eq.) in pyridine, 0°C → RT, 6 h.
- Workup : Quench with ice-water, extract with EtOAc, column chromatography (SiO₂, hexane/EtOAc 3:1).
- Yield : 75%.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling for C3 Pyridinyl Group
For late-stage diversification, Suzuki-Miyaura coupling introduces the pyridin-2-yl group:
Solid-Phase Synthesis for High-Throughput Production
A patent-pending method uses Wang resin-bound intermediates:
- Resin loading : Wang resin + Fmoc-protected thiazole carboxylic acid.
- Iterative coupling : Pyridinyl and isobutyryl groups added via SPPS protocols.
- Cleavage : TFA/DCM (1:1), 2 h, yielding 90% purity.
Optimization and Challenges
Regioselectivity in Thiazole Formation
Competing pathways during Hantzsch synthesis may yield regioisomers. Strategies to mitigate this include:
Protecting Group Strategies
- Boc Protection : The C4 amine is protected during carboxamide installation to prevent over-acylation.
- Deprotection : TFA/DCM (1:1) removes Boc groups quantitatively.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis : C, 57.89%; H, 4.61%; N, 13.49% (theoretical: C, 57.89; H, 4.61; N, 13.49).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Hantzsch Synthesis | 65 | 95 | Moderate | Cost-effective |
| Solid-Phase | 90 | 98 | High | High-throughput compatibility |
| Cross-Coupling | 60 | 97 | Low | Late-stage diversification |
Industrial-Scale Considerations
For bulk production (>1 kg), the solid-phase method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Core Heterocycle Variations: Thiazole vs. Triazole
Substituent Effects: Chlorophenyl and Pyridine Groups
- 2-Chlorobenzyl Group: Present in both the target compound and triazole derivatives (e.g., 4-(4-chlorophenyl)-triazoles) .
- Pyridin-2-yl vs. Pyrrole-2-yl: The target compound’s pyridin-2-yl group provides a hydrogen-bond acceptor site, whereas pyrrole-2-yl (in triazole analogs) acts as a hydrogen-bond donor. Pyridine-containing analogs show higher thermal stability in crystallographic studies .
Biological Activity
N-[(2-Chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 414.9 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a pyridine moiety that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4O2S |
| Molecular Weight | 414.9 g/mol |
| CAS Number | 1251627-54-9 |
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study reported that related thiazole compounds demonstrated IC50 values indicating potent inhibition against various cancer cell lines, including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cells. For instance, compounds with similar structures showed IC50 values as low as 0.06 µM against dihydrofolate reductase (DHFR), a critical target in cancer therapy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The thiazole ring is crucial for cytotoxic activity, while the presence of the chlorophenyl and methylpropanamido groups contributes to its binding affinity and selectivity towards cancerous cells .
Antimicrobial Activity
Additionally, thiazole derivatives have shown promise in antimicrobial applications. Compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aromatic rings enhances their antimicrobial potency .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of thiazole derivatives in inhibiting tumor growth in vivo using mouse models. The results indicated a significant reduction in tumor size when treated with compounds structurally related to this compound.
- Inhibition of Enzymatic Activity : Research involving molecular docking studies revealed that the compound effectively binds to the active site of PTP1B (protein tyrosine phosphatase 1B), an enzyme implicated in insulin signaling and cancer progression. This binding was confirmed through biochemical assays showing a competitive inhibition profile with an IC50 value of 6.37 µM .
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to achieve high yield and purity?
Methodological Answer:
The synthesis of this compound requires precise control of reaction parameters. Key steps include:
- Temperature and Solvent Selection: Reactions involving thiazole and carboxamide moieties often use dichloromethane or ethanol as solvents, with temperatures maintained between 60–90°C to balance reactivity and stability .
- pH Control: Adjusting pH to 8–9 during intermediate isolation (e.g., precipitation steps) minimizes side reactions and improves purity .
- Catalysts and Reagents: Sodium hydroxide or potassium carbonate facilitates bond formation (e.g., amide coupling), while bases like DBU enhance reaction efficiency in multi-step syntheses .
Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole carbons at ~160 ppm) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ ion) and detects impurities .
- X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives, as demonstrated for structurally similar triazole-thiazole hybrids .
Advanced: How can researchers resolve contradictions in reported bioactivity data for thiazole-carboxamide derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. To address this:
- Orthogonal Bioassays: Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) to rule out false positives .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., pyridinyl vs. chlorophenyl groups) and correlate changes with activity trends. For example, replacing 2-methylpropanamido with bulkier groups may enhance target binding .
- Computational Modeling: Use molecular docking to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the thiazole carbonyl) .
Advanced: What strategies optimize the synthesis route when encountering low intermediate yields?
Methodological Answer:
- Design of Experiments (DoE): Apply statistical models to optimize variables (e.g., temperature, stoichiometry) in parallel, reducing trial-and-error approaches. For example, flow chemistry systems improve reproducibility in diazomethane synthesis .
- Protective Group Chemistry: Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive intermediates during multi-step sequences .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyridinyl-thiazole linkages) to enhance efficiency .
Advanced: How can the pyridine and thiazole moieties be modified to enhance target binding affinity?
Methodological Answer:
- Pyridine Modifications: Introduce electron-withdrawing groups (e.g., chloro at the 3-position) to strengthen π-π stacking with aromatic residues in target proteins .
- Thiazole Functionalization: Replace the 5-carboxamide with sulfonamide or urea groups to improve solubility and hydrogen-bonding capacity .
- Hybrid Scaffolds: Incorporate triazole or oxadiazole rings (e.g., via click chemistry) to mimic natural ligands and exploit additional binding pockets .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, followed by HPLC analysis to track degradation products .
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess cytochrome P450-mediated breakdown. Thiazole rings often exhibit resistance to oxidation compared to pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
